

In-Depth Technical Guide: (1S,2S)-2-Methoxycyclohexanol

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Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

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Abstract

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry allow for a high degree of stereocontrol in various chemical transformations, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the structural and physicochemical properties of **(1S,2S)-2-Methoxycyclohexanol**, its primary application as a chiral auxiliary, and a detailed experimental protocol for its use in the synthesis of β -lactam antibiotics, key intermediates in the development of novel therapeutic agents.

Introduction

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of sophisticated methods for asymmetric synthesis. Chiral auxiliaries are a cornerstone of this field, providing a reliable strategy for controlling the stereochemical outcome of a reaction. **(1S,2S)-2-Methoxycyclohexanol** has emerged as an effective chiral auxiliary due to its straightforward preparation, predictable stereochemical induction, and ease of removal. This guide will delve into the technical details of this important molecule.

Structural Formula and Physicochemical Properties

The structural formula of **(1S,2S)-2-Methoxycyclohexanol** is characterized by a cyclohexane ring with a hydroxyl group and a methoxy group in a trans-diaxial or trans-diequatorial conformation, with the (1S,2S) stereochemistry defining the absolute configuration at the two stereocenters.

Chemical Structure:

Table 1: Physicochemical Properties of **(1S,2S)-2-Methoxycyclohexanol**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
IUPAC Name	trans-(1S,2S)-2-methoxycyclohexan-1-ol [1]
Molecular Formula	C ₇ H ₁₄ O ₂ [1] [3]
Molecular Weight	130.18 g/mol [1] [3]
CAS Number	134108-92-2 [1] [3]
Appearance	Colorless liquid
Boiling Point	195 °C [3]
Density	1.015 g/cm ³ [3]
Refractive Index	1.4595 [3]
SMILES	<chem>CO[C@H]1CCCC[C@@H]1O</chem> [1]
InChIKey	DCQQZLGQRIVCNH-BQBZGAKWSA-N [1]

Application in Asymmetric Synthesis: A Chiral Auxiliary

(1S,2S)-2-Methoxycyclohexanol is primarily employed as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric bulk and fixed orientation of the auxiliary guide the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

Workflow of Asymmetric Synthesis using a Chiral Auxiliary:

Below is a generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.



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Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Synthesis of a β -Lactam Precursor

(1S,2S)-2-Methoxycyclohexanol has been identified as a key chiral intermediate in the synthesis of tricyclic β -lactam antibiotics. While specific, detailed public-domain experimental protocols for its direct use are not readily available, the following represents a general, illustrative procedure for the asymmetric synthesis of a β -lactam precursor using a chiral auxiliary approach, adapted from established methodologies in the field. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize an enantiomerically enriched β -lactam precursor via an ester enolate-imine cyclocondensation reaction using a chiral auxiliary derived from **(1S,2S)-2-Methoxycyclohexanol**.

Table 2: Key Reaction Parameters and Expected Outcomes

Parameter	Value/Description
Chiral Auxiliary	Ester of (1S,2S)-2-Methoxycyclohexanol
Key Reaction	Ester enolate-imine cyclocondensation
Base	Lithium diisopropylamide (LDA)
Solvent	Tetrahydrofuran (THF)
Temperature	-78 °C to room temperature
Expected Diastereoselectivity	High (often >95:5 dr)
Expected Enantiomeric Excess	>98% ee

Materials and Methods

Materials:

- **(1S,2S)-2-Methoxycyclohexanol**
- Acetyl chloride (or other acylating agent)
- Triethylamine
- Lithium diisopropylamide (LDA) solution
- An appropriate imine substrate
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Standard laboratory glassware and equipment for anhydrous reactions

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Syringes and needles for transfer of anhydrous reagents
- Low-temperature cooling bath (e.g., dry ice/acetone)
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus
- Column chromatography setup
- NMR spectrometer for structural characterization
- Chiral HPLC for determination of enantiomeric excess

Experimental Procedure

Step 1: Preparation of the Chiral Ester

- To a solution of **(1S,2S)-2-Methoxycyclohexanol** (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether at 0 °C, add acetyl chloride (1.1 eq) dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

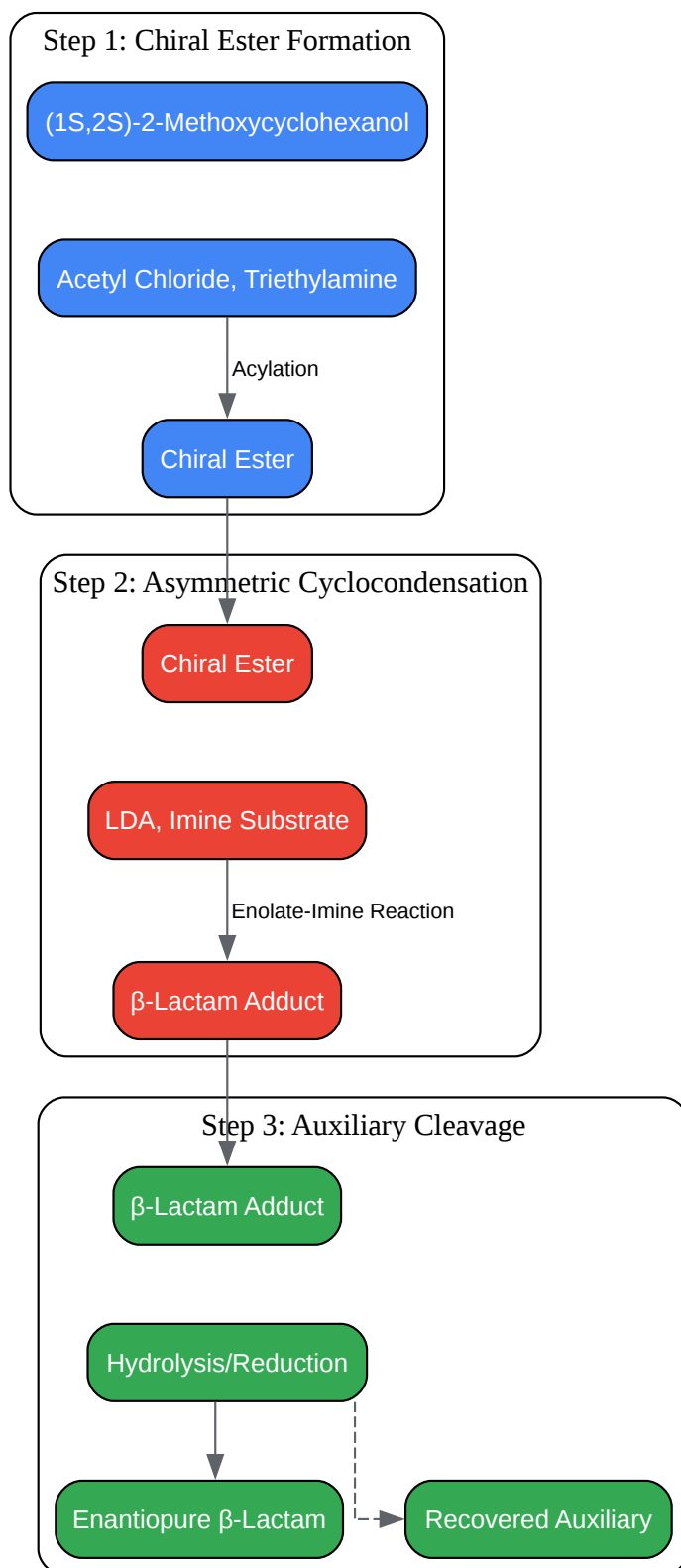
Step 2: Asymmetric Enolate-Imine Cyclocondensation

- To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.
- Stir the mixture at -78 °C for 1 hour to generate the lithium enolate.
- Add a solution of the imine substrate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
- Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to isolate the β -lactam adduct.

Step 3: Cleavage of the Chiral Auxiliary

- The chiral auxiliary can be removed under appropriate hydrolytic or reductive conditions, depending on the nature of the ester linkage, to yield the enantiomerically pure β -lactam carboxylic acid or alcohol.

Logical Relationship Diagram for the Experimental Workflow:



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Caption: Step-wise workflow for the synthesis of a β -lactam precursor.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the direct interaction of **(1S,2S)-2-Methoxycyclohexanol** with specific signaling pathways. Its primary role is as a synthetic intermediate and chiral auxiliary in the creation of biologically active molecules. The resulting enantiomerically pure compounds, such as novel β -lactam antibiotics, may then go on to interact with various cellular targets and signaling pathways, for example, by inhibiting bacterial cell wall synthesis. Further research is required to elucidate any direct biological activity of **(1S,2S)-2-Methoxycyclohexanol** itself.

Conclusion

(1S,2S)-2-Methoxycyclohexanol is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its utility in the stereocontrolled synthesis of complex molecules, such as precursors to β -lactam antibiotics, underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the application of this chiral building block in achieving high levels of enantioselectivity. Future research may further expand its applications and potentially uncover direct biological activities.

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